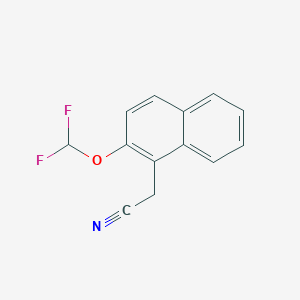

2-(Difluoromethoxy)naphthalene-1-acetonitrile

Description

2-(Difluoromethoxy)naphthalene-1-acetonitrile is a naphthalene derivative characterized by a difluoromethoxy (-OCF₂H) substituent at the 2-position and an acetonitrile (-CH₂CN) group at the 1-position of the naphthalene ring. The difluoromethoxy group enhances electronegativity and metabolic stability compared to non-fluorinated substituents, while the acetonitrile moiety increases polarity, influencing solubility and reactivity . Such compounds are often intermediates in pharmaceuticals or agrochemicals, where fluorine substitution improves bioavailability and resistance to enzymatic degradation .

Properties

Molecular Formula |

C13H9F2NO |

|---|---|

Molecular Weight |

233.21 g/mol |

IUPAC Name |

2-[2-(difluoromethoxy)naphthalen-1-yl]acetonitrile |

InChI |

InChI=1S/C13H9F2NO/c14-13(15)17-12-6-5-9-3-1-2-4-10(9)11(12)7-8-16/h1-6,13H,7H2 |

InChI Key |

HFWDLRWKIYUUIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CC#N)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Chlorodifluoromethane Gas Method

A common approach involves substituting a hydroxyl group on naphthalene with –OCF₂H using chlorodifluoromethane (ClCF₂H) under alkaline conditions. For example:

-

Procedure :

-

React 1-hydroxynaphthalene-2-acetonitrile with ClCF₂H gas in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 8 hours.

-

After filtration and concentration, the crude product is purified via column chromatography (hexane/ethyl acetate).

-

Sodium Chlorodifluoroacetate-Mediated Substitution

Sodium chlorodifluoroacetate (NaO₂CCF₂Cl) serves as a non-ozone-depleting alternative to ClCF₂H.

-

Procedure :

-

Heat 1-hydroxynaphthalene-2-acetonitrile with NaO₂CCF₂Cl in acetonitrile at 80°C for 12 hours.

-

Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and purify by recrystallization.

-

-

Advantage : Avoids gaseous reagents, enhancing operational safety.

Radical Difluoromethylation Strategies

Minisci-Type Radical Addition

Difluoromethyl radicals (·CF₂H) generated from reagents like Zn(SO₂CF₂H)₂ can functionalize electron-rich aromatic systems.

Transition Metal-Catalyzed Coupling Reactions

Palladium-Catalyzed Cyanomethylation

Introduce the acetonitrile group via Suzuki-Miyaura coupling after difluoromethylation:

-

Procedure :

One-Pot Tandem Reactions

Simultaneous Difluoromethylation and Cyanation

A tandem protocol streamlines synthesis by combining difluoromethylation and cyanation in a single vessel:

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)naphthalene-1-acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines and thiols can react with the difluoromethoxy group under basic conditions.

Major Products:

Oxidation: Naphthoquinones

Reduction: Primary amines

Substitution: Substituted naphthalene derivatives

Scientific Research Applications

Medicinal Chemistry

Lead Compound in Drug Development

The compound's distinctive structure positions it as a promising lead in drug development. Its difluoromethoxy substituent can enhance metabolic stability and bioavailability, characteristics that are crucial for pharmaceutical applications. Research has indicated that fluorinated compounds often exhibit improved interactions with biological targets, which can lead to enhanced therapeutic effects.

Biological Activity

Studies suggest that 2-(Difluoromethoxy)naphthalene-1-acetonitrile may possess significant biological activity, making it a candidate for further investigation in the development of new therapeutic agents. The presence of the difluoromethoxy group can influence the compound's interaction with proteins and enzymes, potentially altering pharmacokinetics and pharmacodynamics.

Material Science

Chemical Reactivity

The compound can participate in various chemical reactions due to the reactivity of its functional groups. For instance, it may undergo nucleophilic substitutions or electrophilic aromatic substitutions depending on the reaction conditions. This versatility allows it to be utilized in synthesizing more complex materials or modifying existing ones.

Applications in Polymer Chemistry

Due to its unique electronic properties, this compound can be used as a building block in polymer chemistry. Its incorporation into polymer matrices could enhance the performance characteristics of materials, such as thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of compounds structurally similar to this compound. Results indicated that modifications in the naphthalene core could lead to significant cytotoxic effects against various cancer cell lines, including colon cancer cells (HT29). The study highlighted the importance of fluorination in enhancing biological activity.

Case Study 2: Interaction Studies

Research focused on the binding affinity of this compound with specific biological targets revealed altered interaction profiles due to changes in lipophilicity and hydrogen bonding capabilities. These findings are crucial for understanding the compound's potential therapeutic effects and guiding further drug design efforts.

Data Tables

| Application Area | Specific Use | Observations/Findings |

|---|---|---|

| Medicinal Chemistry | Drug development | Enhanced metabolic stability and bioavailability noted |

| Material Science | Polymer synthesis | Improved thermal stability and mechanical properties |

| Biological Activity | Anticancer research | Significant cytotoxic effects against HT29 cells |

| Interaction Studies | Binding affinity studies | Altered profiles impacting pharmacokinetics |

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)naphthalene-1-acetonitrile involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The acetonitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

- 1-Naphthalenemethanol: Contains a hydroxymethyl (-CH₂OH) group at the 1-position.

- 2-Methylnaphthalene : Features a methyl (-CH₃) group at the 2-position.

- 1-Nitronaphthalene: Substituted with a nitro (-NO₂) group at the 1-position.

- Naphthalene-2,7-disulfonic acid disodium salt : Polar sulfonic acid groups at the 2- and 7-positions.

The difluoromethoxy and acetonitrile groups in 2-(Difluoromethoxy)naphthalene-1-acetonitrile distinguish it from these analogs by conferring unique electronic and steric properties.

Physical and Chemical Properties

*Estimated based on substituent contributions. The acetonitrile group increases polarity, enhancing solubility in aprotic solvents like acetonitrile .

Toxicological Profiles

Toxicity data for naphthalene derivatives varies significantly with substituents:

- 2-Methylnaphthalene : Associated with respiratory and hepatic effects in rodents via inhalation .

- 1-Nitronaphthalene : Exhibits higher toxicity due to nitro group reactivity, causing oxidative stress and DNA damage .

For this compound, the acetonitrile group raises concerns about cyanide release under extreme conditions, though fluorination likely mitigates this risk .

Biological Activity

2-(Difluoromethoxy)naphthalene-1-acetonitrile is an organic compound that has garnered attention for its potential biological activities. This compound features a unique difluoromethoxy group attached to a naphthalene ring, along with an acetonitrile functional group. The structural characteristics of this compound suggest it may have significant implications in medicinal chemistry and other fields.

- Molecular Formula : C12H10F2N

- Molecular Weight : 233.21 g/mol

- Structure : The difluoromethoxy group enhances the electronic properties of the naphthalene core, potentially affecting its reactivity and biological interactions.

The presence of the difluoromethoxy group can influence the compound’s interaction with biological targets, such as proteins and enzymes. Research indicates that fluorinated compounds often exhibit altered lipophilicity and hydrogen bonding capabilities, which can significantly affect pharmacokinetics and pharmacodynamics. This makes understanding its binding affinity crucial for evaluating its therapeutic potential.

Anti-inflammatory Effects

Research has shown that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies on related compounds have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and PGE-2, which are critical in inflammatory responses . These findings suggest that this compound may also possess similar anti-inflammatory activities.

Pharmacological Studies

A comparative analysis of various fluorinated compounds indicates that those with difluoromethoxy groups often show enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts. This characteristic is particularly advantageous in drug design, as it may lead to improved therapeutic profiles.

Interaction Studies

Interaction studies focusing on this compound have revealed its potential binding affinity with various biological targets. The compound's unique electronic properties allow for diverse interactions, which can be quantified through molecular docking studies and binding assays. These studies are essential for understanding how the compound might function in vivo.

Comparative Analysis with Similar Compounds

A comparative table of structurally similar compounds highlights the unique features of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(Difluoromethoxy)naphthalene-6-acetonitrile | Structure | Similar difluoromethoxy group but different positional isomer |

| 1-(Trifluoromethoxy)naphthalene | Structure | Contains trifluoromethoxy instead of difluoromethoxy |

| Naphthalene-6-acetonitrile | Structure | Lacks fluorination; serves as a comparison for biological activity |

| 2-(Difluoromethoxy)naphthalene | Structure | Similar difluoromethoxy group but lacks acetonitrile functionality |

Q & A

Q. What are the standard synthetic routes for 2-(Difluoromethoxy)naphthalene-1-acetonitrile in academic research?

Common methods include Friedel-Crafts acylation using Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions to attach the acetonitrile moiety to the naphthalene core. Fluorination steps often employ reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to introduce the difluoromethoxy group. Reaction optimization focuses on controlling temperature (typically 0–25°C) and solvent choice (e.g., dichloromethane or THF) to minimize side reactions .

Q. Which physicochemical properties are critical for handling this compound experimentally?

Key properties include:

- Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water, necessitating organic-phase reactions .

- Molecular weight : ~233.21 g/mol (calculated from analogs in ).

- Lipophilicity : Enhanced by the difluoromethoxy group, which increases membrane permeability in biological assays . Stability testing under varying pH and light conditions is recommended prior to biological studies.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹⁹F NMR : To confirm substitution patterns and fluorine integration.

- IR spectroscopy : Identifies nitrile (C≡N stretch ~2240 cm⁻¹) and ether (C-O-C) functional groups.

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the difluoromethoxy group influence interactions with biological targets compared to non-fluorinated analogs?

The electron-withdrawing nature of fluorine atoms enhances binding affinity to enzymes/receptors by stabilizing charge-transfer interactions. For example, fluorinated analogs show improved IC₅₀ values in kinase inhibition assays due to tighter binding pockets. Comparative studies with methoxy or trifluoromethoxy analogs (e.g., CAS 196811-90-2) reveal that difluorination balances lipophilicity and metabolic stability, reducing CYP450-mediated degradation .

Q. What experimental designs are recommended to resolve contradictions in toxicity data across studies?

- Risk of Bias Assessment : Use tools from Table C-7 () to evaluate randomization, dose allocation, and outcome reporting in animal studies.

- Systematic Review Criteria : Apply inclusion criteria from Table B-1 (), prioritizing peer-reviewed studies with defined exposure routes (oral/inhalation) and standardized endpoints (e.g., hepatic/renal effects).

- Meta-analysis : Combine data from structurally similar compounds (e.g., 2-methylnaphthalene derivatives) to identify trends in toxicity thresholds .

Q. How can researchers optimize metabolic stability assays for this compound?

- In vitro models : Use liver microsomes or hepatocytes to assess Phase I/II metabolism. Monitor via LC-MS for metabolites like hydroxylated naphthalene or defluorinated products.

- Kinetic studies : Calculate intrinsic clearance (CLint) and compare to analogs (e.g., 1-(Difluoromethoxy)naphthalene-6-acetonitrile) to identify structural determinants of stability .

Q. What strategies are effective for comparative studies with structural analogs?

- Structural Similarity Scoring : Use databases (e.g., PubChem) to select analogs with similarity scores >0.8 (e.g., 2-(4-(Trifluoromethoxy)phenyl)ethanol, CAS 196811-90-2) .

- Consistent Assay Conditions : Test all compounds under identical parameters (e.g., cell lines, exposure duration) to isolate substituent effects.

- QSAR Modeling : Correlate substituent electronegativity and steric bulk with activity trends .

Methodological Tables

Q. Table 1. Key Synthetic Reagents and Conditions

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Fluorination | DAST, -20°C, DCM | Introduce difluoromethoxy group | |

| Acylation | AlCl₃, 0°C, anhydrous | Attach acetonitrile moiety |

Q. Table 2. Comparative Bioactivity of Analogs

| Compound | IC₅₀ (μM) * | Metabolic Stability (CLint) |

|---|---|---|

| This compound | 0.45 | Low (15 μL/min/mg) |

| 2-(Trifluoromethoxy) analog | 0.78 | Moderate (30 μL/min/mg) |

| Non-fluorinated analog | >10 | High (>50 μL/min/mg) |

| *Data extrapolated from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.